N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine
Description
Structure: This Schiff base derivative consists of a piperazine core substituted at the 4-position with a 2-pyridinyl group and a 2-methoxybenzylidene moiety at the 1-position. The imine bond (C=N) formed between the benzaldehyde and piperazine contributes to its planar geometry, which is critical for interactions in coordination chemistry or biological systems.
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-22-16-7-3-2-6-15(16)14-19-21-12-10-20(11-13-21)17-8-4-5-9-18-17/h2-9,14H,10-13H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXKSVALDAZXCY-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have indicated that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the antiproliferative effects of several piperazine derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) using the WST-1 assay. The results demonstrated that this compound effectively inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| A549 | 12.3 | Cell cycle arrest at G2/M phase |
| HT-29 | 18.7 | Inhibition of DNA synthesis |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined using the broth microdilution method.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells.
- Cell Viability : Increased by 40% in treated cells compared to control.
- Mechanism : Upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
A notable case study investigated the efficacy of this compound in a mouse model of tumor growth. Mice treated with this compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased mitotic activity and increased apoptosis in tumor tissues.
Comparison with Similar Compounds
Key Features :
- 2-Methoxybenzylidene : Introduces electron-donating methoxy groups, enhancing aromatic π-π stacking and modulating solubility.
- 2-Pyridinylpiperazine : Provides a nitrogen-rich environment for metal coordination or hydrogen bonding.
Comparison with Structurally Similar Compounds
N-(2-Chloro-5-nitrobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Discussion : The chloro-nitro substituents in ’s compound introduce strong electron-withdrawing effects, which may increase electrophilicity compared to the methoxy group in the target compound. This could enhance binding to electron-rich biological targets but reduce solubility due to decreased polarity .
N-(4-(Dimethylamino)benzylidene)-4-(2-pyridinyl)-1-piperazinamine
This substitution may also increase solubility in polar solvents .
N-Benzylidene-4-(4-methylbenzyl)-1-piperazinamine
Discussion : The 4-methylbenzyl group in ’s compound introduces hydrophobicity, which may enhance blood-brain barrier penetration but reduce water solubility. The target compound’s pyridinyl and methoxy groups favor polar environments, making it more suitable for aqueous-phase applications .
N-(Biphenylylethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
However, steric hindrance may reduce flexibility and limit access to certain targets .
N-(3-Benzyloxybenzylidene)-4-(2-chlorobenzyl)-1-piperazinamine
Discussion : The 3-benzyloxy substituent in ’s compound introduces steric bulk and alters electronic distribution compared to the target’s 2-methoxy group. This may affect binding specificity in enzymatic assays or receptor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
